molecular formula C15H12BrClF3NO B14859330 [3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride

[3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride

Cat. No.: B14859330
M. Wt: 394.61 g/mol
InChI Key: CDQCIGBLDSYVHV-UHFFFAOYSA-N
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Description

[3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride is a compound that features a trifluoroethyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride typically involves the reaction of 3-(1-Amino-2,2,2-trifluoroethyl)phenyl derivatives with 4-bromobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-chlorophenyl)methanone;hydrochloride
  • [3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-fluorophenyl)methanone;hydrochloride
  • [3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-iodophenyl)methanone;hydrochloride

Uniqueness

The presence of the bromine atom in [3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride makes it unique compared to its analogs with different halogen atoms. The bromine atom can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C15H12BrClF3NO

Molecular Weight

394.61 g/mol

IUPAC Name

[3-(1-amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride

InChI

InChI=1S/C15H11BrF3NO.ClH/c16-12-6-4-9(5-7-12)13(21)10-2-1-3-11(8-10)14(20)15(17,18)19;/h1-8,14H,20H2;1H

InChI Key

CDQCIGBLDSYVHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C(C(F)(F)F)N.Cl

Origin of Product

United States

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